molecular formula C6H9NO3 B2593178 1-Acetamidocyclopropanecarboxylic acid CAS No. 38409-70-0

1-Acetamidocyclopropanecarboxylic acid

Cat. No. B2593178
CAS RN: 38409-70-0
M. Wt: 143.142
InChI Key: UMSVVEDRQXFLLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetamidocyclopropane-1-carboxylic acid is a compound with the CAS Number: 38409-70-0 . It has a molecular weight of 143.14 and is typically in powder form .


Synthesis Analysis

The synthesis of 1-Aminocyclopropanecarboxylic Acids (ACC), which is closely related to 1-Acetamidocyclopropanecarboxylic acid, has been studied extensively . The methods of preparation of amino acids of the ACC series include the alkylation of glycine equivalents with 1,2-electrophiles, the intramolecular cyclization of γ-substituted amino acid derivatives, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .


Molecular Structure Analysis

The InChI code for 1-acetamidocyclopropane-1-carboxylic acid is 1S/C6H9NO3/c1-4(8)7-6(2-3-6)5(9)10/h2-3H2,1H3,(H,7,8)(H,9,10) . This indicates that the compound is a derivative of the amino acid lysine .

Scientific Research Applications

Ethylene Biosynthesis in Plant Physiology

1-Acetamidocyclopropanecarboxylic acid is a precursor in the biosynthesis of ethylene, a plant hormone that regulates a wide range of developmental processes and responses to biotic and abiotic stresses . The compound is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .

Ethylene-Independent Growth Regulation

Recent studies suggest that 1-Acetamidocyclopropanecarboxylic acid may also play a signaling role independent of ethylene biosynthesis. This includes involvement in cell wall signaling, guard mother cell division, and pathogen virulence .

Synthesis of Non-Proteinogenic Amino Acids

As a non-proteinogenic amino acid, 1-Acetamidocyclopropanecarboxylic acid serves as a building block for the synthesis of other biologically active compounds. It’s used in the preparation of amino acids that are not directly encoded by DNA but have roles in plant growth regulation and as pharmaceutical intermediates .

Peptidomimetics and Drug Design

The structural rigidity of 1-Acetamidocyclopropanecarboxylic acid makes it an ideal candidate for the design of peptidomimetics. These are molecules that mimic the structure of peptides and are used in drug design to modulate biological processes .

Antiviral Agents

Derivatives of 1-Acetamidocyclopropanecarboxylic acid have been explored for their potential as antiviral agents. For instance, dehydrocoronamic acid, a derivative, shows high activity against NS3/4A protease of the hepatitis C virus .

Plant Growth Regulators

Compounds derived from 1-Acetamidocyclopropanecarboxylic acid function as plant growth regulators. They can influence various aspects of plant development, such as seed germination, root growth, flowering, fruit ripening, and senescence .

Safety and Hazards

The safety information for 1-acetamidocyclopropane-1-carboxylic acid includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research on 1-Aminocyclopropane-1-carboxylic acid (ACC) suggests that ACC plays a signaling role independent of the biosynthesis . This opens up new possibilities for future research and potential agronomic applications .

properties

IUPAC Name

1-acetamidocyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-4(8)7-6(2-3-6)5(9)10/h2-3H2,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSVVEDRQXFLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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